"Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH" chemical structure
"Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH" chemical structure
An In-Depth Technical Guide to Fmoc-L-Thr(β-D-GlcNAc(Ac)3)-OH: Synthesis, Characterization, and Application in Glycoscience
Introduction
The study of post-translational modifications (PTMs) is a cornerstone of modern molecular biology and drug discovery. Among the most critical and complex of these is glycosylation, the enzymatic process that attaches glycans to proteins and lipids. O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic and ubiquitous form of glycosylation occurring on serine and threonine residues of nuclear and cytoplasmic proteins.[1][][3] This modification plays a pivotal role in a myriad of cellular processes, including signal transduction, transcriptional regulation, and stress response.[1][3] Dysregulation of O-GlcNAcylation has been implicated in numerous diseases, such as cancer, diabetes, and neurodegenerative disorders like Alzheimer's.[3][4]
To unravel the precise functional roles of site-specific O-GlcNAcylation, researchers require homogenous glycopeptides for biochemical, structural, and immunological studies. Chemical synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), provides an indispensable tool for accessing these molecules.[1][5] The core of this approach lies in the use of pre-synthesized, protected glycosylated amino acid building blocks. Fmoc-L-Thr(β-D-GlcNAc(Ac)3)-OH is a key example of such a building block, enabling the precise incorporation of an O-GlcNAcylated threonine residue into a synthetic peptide sequence.[6][7]
This guide provides a comprehensive technical overview of Fmoc-L-Thr(β-D-GlcNAc(Ac)3)-OH, from its fundamental chemical properties and synthesis to its application in cutting-edge research and drug development. It is intended for researchers, scientists, and drug development professionals who are actively engaged in glycoscience and peptidomimetic chemistry.
Core Molecular Structure and Physicochemical Properties
Fmoc-L-Thr(β-D-GlcNAc(Ac)3)-OH is a complex molecule composed of three key moieties: the amino acid L-threonine, the monosaccharide N-acetylglucosamine (GlcNAc), and the fluorenylmethyloxycarbonyl (Fmoc) protecting group. The hydroxyl groups of the GlcNAc sugar are protected by acetyl (Ac) groups to prevent unwanted side reactions during peptide synthesis.[]
The full IUPAC name for this compound is (2S,3R)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid.[8]
Table 1: Physicochemical Properties of Fmoc-L-Thr(β-D-GlcNAc(Ac)3)-OH
| Property | Value | Source |
| Molecular Formula | C33H38N2O13 | [8] |
| Molecular Weight | 670.7 g/mol | [8] |
| Appearance | Typically a white to off-white solid | |
| Solubility | Soluble in organic solvents like chloroform, DMF, and DCM | |
| Storage Temperature | -15°C to -25°C | [9] |
Synthesis of the Glycosylated Amino Acid Building Block
The synthesis of Fmoc-L-Thr(β-D-GlcNAc(Ac)3)-OH is a multi-step process that requires careful control of protecting groups and reaction conditions to achieve the desired stereochemistry and yield. The general strategy involves the glycosylation of a suitably protected Fmoc-L-threonine derivative with a protected GlcNAc donor. A common method for forming the O-glycosidic bond is the Koenigs-Knorr reaction or its modifications.[10][11]
The causality behind this synthetic choice is rooted in the need for orthogonal protecting groups. The Fmoc group on the α-amine is base-labile, allowing for its removal during SPPS without affecting the acid-labile side-chain protecting groups or the final cleavage from the resin. The acetyl groups on the sugar are stable to the conditions of SPPS and are typically removed during the final acidolytic cleavage and deprotection step.[]
Experimental Protocol: Synthesis of Fmoc-L-Thr(β-D-GlcNAc(Ac)3)-OH
-
Preparation of the Glycosyl Donor: Start with commercially available N-acetylglucosamine. The hydroxyl groups are per-acetylated using acetic anhydride and a catalyst (e.g., pyridine or iodine). The anomeric acetyl group is then converted to a better leaving group, such as a bromide or chloride (e.g., using HBr in acetic acid), to form the glycosyl donor, 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride.
-
Preparation of the Glycosyl Acceptor: Fmoc-L-threonine is the acceptor. Its carboxylic acid is often protected as a benzyl or methyl ester to prevent self-polymerization and other side reactions during glycosylation.[12]
-
Glycosylation Reaction: The glycosyl donor and the protected Fmoc-L-threonine acceptor are coupled. The Hanessian's modification of the Koenigs-Knorr reaction is one effective method.[10] This typically involves a promoter, such as a silver or mercury salt (e.g., HgBr2), to activate the anomeric leaving group on the sugar.[12] The reaction is carried out in an anhydrous organic solvent like dichloromethane (DCM) or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotection of the Carboxyl Group: Following successful glycosylation, the carboxyl protecting group (e.g., benzyl ester) is selectively removed. For a benzyl group, this is commonly achieved by catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst). This step yields the final product, Fmoc-L-Thr(β-D-GlcNAc(Ac)3)-OH.
-
Purification: The crude product is purified by silica gel column chromatography to separate it from unreacted starting materials and reaction byproducts.
Caption: Synthetic workflow for Fmoc-L-Thr(β-D-GlcNAc(Ac)3)-OH.
Purification and Structural Characterization
Ensuring the high purity and correct structure of the glycosylated amino acid building block is paramount for successful glycopeptide synthesis.
Purification
-
Silica Gel Chromatography: This is the primary method for purifying the final product. A solvent system with a gradient of polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol) is used to elute the components from the silica column. The fractions are typically monitored by thin-layer chromatography (TLC).[13]
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure.
-
¹H NMR: Provides information on the number and connectivity of protons. Key signals include the characteristic aromatic protons of the Fmoc group, the anomeric proton of the GlcNAc sugar (its coupling constant helps confirm the β-configuration), the acetyl methyl protons, and the protons of the threonine backbone.[14]
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to confirm the exact molecular weight of the compound, further validating its identity.[14]
Table 2: General ¹H NMR Characterization Data
| Protons | Approximate Chemical Shift (δ, ppm) |
| Fmoc Aromatic | 7.2 - 7.8 |
| Anomeric (GlcNAc H-1) | ~4.5 - 5.0 (doublet) |
| Threonine α-H | ~4.2 - 4.5 |
| Threonine β-H | ~4.0 - 4.3 |
| Fmoc CH & CH2 | ~4.1 - 4.4 |
| Sugar Ring Protons | ~3.5 - 5.2 |
| Acetyl (CH3) | ~1.9 - 2.1 (multiple singlets) |
| Threonine γ-CH3 | ~1.2 |
Application in Solid-Phase Glycopeptide Synthesis (SPPS)
Fmoc-L-Thr(β-D-GlcNAc(Ac)3)-OH is specifically designed for use in Fmoc-based SPPS.[6] This technique allows for the stepwise assembly of a peptide chain on a solid support (resin).[1]
The SPPS Cycle
The incorporation of the glycosylated threonine residue follows the standard SPPS cycle:
-
Resin Preparation: The synthesis begins with a resin functionalized with a linker and the first amino acid.
-
Fmoc Deprotection: The Fmoc group on the N-terminus of the growing peptide chain is removed using a mild base, typically a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[15] This exposes a free amine for the next coupling step.
-
Amino Acid Coupling: The carboxyl group of the incoming amino acid (in this case, Fmoc-L-Thr(β-D-GlcNAc(Ac)3)-OH) is activated using a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt).[][15] The activated amino acid is then added to the resin, forming a new peptide bond with the free amine of the resin-bound peptide.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
This cycle is repeated for each amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the acetyl groups on the sugar) are removed simultaneously. This is typically achieved using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) with various scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Applications in Research and Drug Development
The ability to synthesize homogeneous glycopeptides using building blocks like Fmoc-L-Thr(β-D-GlcNAc(Ac)3)-OH has profound implications for both basic research and therapeutic development.
-
Probing Biological Function: Synthetic glycopeptides are crucial tools for investigating the specific roles of O-GlcNAcylation at defined protein sites. They can be used in enzyme assays, binding studies with reader proteins, and for generating site-specific antibodies.
-
Cancer Vaccines: Altered glycosylation patterns are a hallmark of cancer cells.[4] Mucin-type O-glycans, which are elaborated from an initial GalNAc attached to serine or threonine, are often truncated or aberrantly expressed on cancer-associated proteins like MUC1.[15] Synthetic glycopeptides mimicking these tumor-associated carbohydrate antigens (TACAs) are being actively developed as cancer vaccines to stimulate the immune system to recognize and attack tumor cells.[4]
-
Drug Delivery and Design: Glycosylation can significantly impact the pharmacokinetic properties of peptide-based drugs, including their solubility, stability, and in vivo half-life. Incorporating O-GlcNAc moieties can be a strategy to modulate these properties. For example, glycosylation has been explored to enhance the blood-brain barrier transport of peptide opiates like enkephalin.[10][11]
-
Diagnostics and Biomarkers: The unique glycan structures on diseased cells can serve as biomarkers. Synthetic glycopeptides are essential for developing diagnostic tools, such as ELISAs and microarrays, to detect antibodies against these biomarkers in patient samples.[4]
Conclusion
Fmoc-L-Thr(β-D-GlcNAc(Ac)3)-OH is more than just a chemical reagent; it is an enabling tool for the precise chemical construction of complex biological molecules. Its rational design, incorporating orthogonal protecting groups, makes it ideally suited for the demands of modern solid-phase glycopeptide synthesis. By providing access to pure, site-specifically O-GlcNAcylated peptides, this building block empowers researchers to dissect the intricate roles of this vital post-translational modification and to pioneer new frontiers in the development of glycopeptide-based diagnostics and therapeutics. The continued application of this and similar building blocks will undoubtedly deepen our understanding of the glycome and its impact on human health and disease.
References
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Polt, R., et al. (1992). Solid-phase synthesis of O-linked glycopeptide analogues of enkephalin. PubMed. Retrieved from [Link].
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Li, L., et al. (2024). Divergent synthesis of amino acid-linked O-GalNAc glycan core structures. PubMed. Retrieved from [Link].
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Chaikof, E. L., et al. (2017). Synthesis of LewisX-O-Core-1 threonine: A building block for O-linked LewisX glycopeptides. Carbohydrate Research, 452, 47-53. Retrieved from [Link].
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Kunz, H., et al. (2013). Synthesis of glycosylated β3-homo-threonine conjugates for mucin-like glycopeptide antigen analogues. PubMed Central. Retrieved from [Link].
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Polt, R., et al. (1992). Solid-Phase Synthesis of O-Linked Glycopeptide Analogues of Enkephalin. The Journal of Organic Chemistry, 57(20), 5469-5480. Retrieved from [Link].
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Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (2015). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC, 3(1), 1-10. Retrieved from [Link].
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Paulsen, H., et al. (1995). Synthesis of the glycosyl amino acids N alpha-Fmoc-Ser[Ac4-beta-D-Galp-(1-->3)-Ac2-alpha-D-GalN3p]-OPfp and N alpha-Fmoc-Thr[Ac4-beta-D-Galp-(1-->3)-Ac2-alpha-D-GalN3p]-OPfp and the application in the solid-phase peptide synthesis of multiply glycosylated mucin peptides with Tn and T antigenic structures. Carbohydrate Research, 268(1), 17-34. Retrieved from [Link].
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Danishefsky, S. J., et al. (2009). A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. PubMed Central. Retrieved from [Link].
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Aapptec Peptides (n.d.). Fmoc-Thr[beta-Glc(OAc)4]-OH [130548-92-4]. Retrieved from [Link].
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